Cas no 57279-73-9 (4-bromo-2-ethoxyaniline)

4-Bromo-2-ethoxyaniline is a brominated aniline derivative featuring an ethoxy substituent at the ortho position relative to the amino group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty dyes. Its bromine and ethoxy functional groups enhance reactivity, enabling selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The electron-donating ethoxy group also influences the compound's electronic properties, making it useful in materials science applications. High purity grades ensure consistent performance in sensitive reactions. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
4-bromo-2-ethoxyaniline structure
4-bromo-2-ethoxyaniline structure
Product Name:4-bromo-2-ethoxyaniline
CAS No:57279-73-9
MF:C8H10BrNO
MW:216.07510137558
CID:2832790
PubChem ID:15555502
Update Time:2025-05-26

4-bromo-2-ethoxyaniline Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-ethoxyaniline
    • 57279-73-9
    • DTXSID80574057
    • Z1259175664
    • EN300-109667
    • FRYQWMDMRFFGRO-UHFFFAOYSA-N
    • SCHEMBL3856079
    • AS-36365
    • DA-42052
    • AKOS014677724
    • 4-bromo-2-ethoxybenzenamine
    • 4-Bromo-2-ethoxy-aniline
    • MFCD12547811
    • HCA27973
    • DTXCID70524829
    • 863-701-8
    • MDL: MFCD12547811
    • Inchi: 1S/C8H10BrNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3
    • InChI Key: FRYQWMDMRFFGRO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)OCC)N

Computed Properties

  • Exact Mass: 214.99458g/mol
  • Monoisotopic Mass: 214.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 35.2Ų

4-bromo-2-ethoxyaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
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eNovation Chemicals LLC
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4-bromo-2-ethoxyaniline Related Literature

Additional information on 4-bromo-2-ethoxyaniline

Recent Advances in the Application of 4-bromo-2-ethoxyaniline (CAS: 57279-73-9) in Chemical Biology and Pharmaceutical Research

4-bromo-2-ethoxyaniline (CAS: 57279-73-9) has recently emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of pharmaceutical agents targeting neurological and oncological disorders. This aromatic amine derivative, characterized by its bromo and ethoxy functional groups, exhibits unique reactivity that makes it valuable for constructing complex molecular architectures. Recent studies have highlighted its role in the synthesis of kinase inhibitors and serotonin receptor modulators, with several research groups reporting promising results in preclinical models.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 57279-73-9 as a building block for developing selective JAK2 inhibitors. The researchers utilized its structural features to create a series of analogues showing improved pharmacokinetic properties compared to previous generations of inhibitors. The bromine atom at the 4-position proved particularly valuable for subsequent palladium-catalyzed cross-coupling reactions, enabling efficient diversification of the molecular scaffold.

In the field of antimicrobial research, 4-bromo-2-ethoxyaniline has shown potential as a precursor for novel quorum sensing inhibitors. A team at the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of this compound could effectively disrupt bacterial communication pathways in Pseudomonas aeruginosa biofilms. The ethoxy group was found to enhance membrane permeability while maintaining low cytotoxicity against human cells, suggesting potential for developing new anti-infective agents.

The compound's application in radiopharmaceutical development has also gained attention. Researchers at the National Institutes of Health have explored 57279-73-9 as a starting material for PET tracer synthesis, capitalizing on the bromine atom's ability to undergo isotopic exchange with fluorine-18. This approach has yielded promising imaging agents for neurodegenerative diseases, with preliminary clinical trials showing improved blood-brain barrier penetration compared to existing tracers.

Recent synthetic methodology developments have expanded the utility of 4-bromo-2-ethoxyaniline in medicinal chemistry. A 2024 Nature Protocols publication detailed a novel continuous-flow process for its large-scale production, addressing previous challenges in yield and purity. This advancement is particularly significant given the growing demand for this intermediate in drug discovery programs targeting GPCRs and ion channels.

Safety and toxicological studies of 57279-73-9 have progressed significantly in the past year. Updated regulatory assessments confirm its favorable safety profile when handled under appropriate conditions, though precautions are recommended due to potential skin sensitization. The European Chemicals Agency's latest evaluation suggests that proper engineering controls can effectively mitigate occupational exposure risks during pharmaceutical manufacturing processes.

Looking forward, the versatility of 4-bromo-2-ethoxyaniline positions it as a crucial component in next-generation drug discovery. Current research directions include its incorporation into PROTAC molecules and its use in developing covalent inhibitors for challenging therapeutic targets. The compound's unique combination of reactivity and stability continues to inspire innovative applications across multiple therapeutic areas, making it a focal point of contemporary chemical biology research.

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